5-bromo-1-isopropylbenzoimidazole hcl
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Overview
Description
5-Bromo-1-isopropylbenzoimidazole hydrochloride is a chemical compound with the molecular formula C10H12BrClN2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that the effects could be diverse depending on the specific activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-isopropylbenzoimidazole hydrochloride typically involves the bromination of 1-isopropylbenzimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of 5-bromo-1-isopropylbenzoimidazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropylbenzoimidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like ethanol or dimethylformamide (DMF) under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Formation of substituted benzimidazole derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of de-brominated benzimidazole.
Coupling Reactions: Formation of biaryl or alkyl-aryl benzimidazole derivatives.
Scientific Research Applications
5-Bromo-1-isopropylbenzoimidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methylbenzimidazole
- 5-Bromo-1-ethylbenzimidazole
- 5-Bromo-1-propylbenzimidazole
Uniqueness
5-Bromo-1-isopropylbenzoimidazole hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-1-propan-2-ylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13;/h3-7H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOCKTZUISCRLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682038 |
Source
|
Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-32-4 |
Source
|
Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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